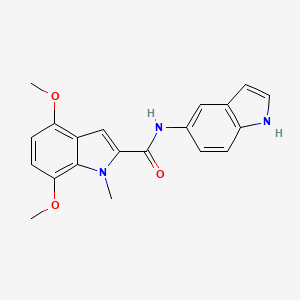![molecular formula C19H18N4O3 B12175372 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B12175372.png)
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide is a synthetic compound known for its significant biological activities. It is primarily recognized for its role as a histone deacetylase (HDAC) inhibitor, which makes it a valuable agent in cancer research and treatment . This compound has been studied for its potential to modulate gene expression and induce cell cycle arrest, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . This is followed by acetylation and subsequent coupling with benzamide derivatives to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic processes and purification techniques .
Chemical Reactions Analysis
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperature and pressure conditions . Major products formed from these reactions include various substituted indole derivatives and benzamide analogs .
Scientific Research Applications
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide is through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound causes hyperacetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription . This results in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include HDAC-1 and HDAC-2, which are key enzymes in the regulation of gene expression .
Comparison with Similar Compounds
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide is unique due to its specific structure and potent HDAC inhibitory activity. Similar compounds include:
N-acetyldinaline (CI-994): Another HDAC inhibitor with a similar mechanism of action but different structural features.
Vorinostat (SAHA): A hydroxamic acid-based HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Trichostatin A: A natural product that inhibits HDACs and has been used extensively in research.
These compounds share the common feature of HDAC inhibition but differ in their chemical structures, potency, and specific applications .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[[2-(4-acetamidoindol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H18N4O3/c1-12(24)21-16-3-2-4-17-15(16)9-10-23(17)11-18(25)22-14-7-5-13(6-8-14)19(20)26/h2-10H,11H2,1H3,(H2,20,26)(H,21,24)(H,22,25) |
InChI Key |
LPUQPLKVGMRVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12175304.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12175310.png)

![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12175324.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12175327.png)
![N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B12175328.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12175331.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12175347.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B12175350.png)
![Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12175355.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B12175359.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-benzylacetamide](/img/structure/B12175364.png)
![2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B12175365.png)
